molecular formula C22H17ClN2 B1675039 Lombazole CAS No. 60628-98-0

Lombazole

Cat. No.: B1675039
CAS No.: 60628-98-0
M. Wt: 344.8 g/mol
InChI Key: DALSNPRWUFOYDT-UHFFFAOYSA-N
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Description

Lombazole is an antimicrobial agent belonging to the imidazole class of compounds. It is known for its effectiveness against a variety of bacterial and fungal pathogens. The compound has been studied extensively for its ability to disrupt cellular processes in microorganisms, making it a valuable tool in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lombazole is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1,1’-biphenyl-4-ylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Lombazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Lombazole has a wide range of scientific research applications, including:

Mechanism of Action

Lombazole exerts its effects primarily by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the integrity and function of the cell membrane, leading to cell death. In bacteria, this compound affects lipid synthesis and cell envelope formation, resulting in impaired cell growth and division .

Comparison with Similar Compounds

    Bifonazole: A halogen-free analogue of lombazole, used topically as a broad-spectrum antimycotic.

    Clotrimazole: Another imidazole derivative with similar antifungal properties.

    Miconazole: An imidazole compound used to treat fungal infections.

Uniqueness of this compound: this compound is unique in its dual action against both bacterial and fungal pathogens, making it a versatile antimicrobial agent. Its specific inhibition of ergosterol biosynthesis in fungi and lipid synthesis in bacteria sets it apart from other imidazole derivatives .

Properties

CAS No.

60628-98-0

Molecular Formula

C22H17ClN2

Molecular Weight

344.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)-(4-phenylphenyl)methyl]imidazole

InChI

InChI=1S/C22H17ClN2/c23-21-9-5-4-8-20(21)22(25-15-14-24-16-25)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,22H

InChI Key

DALSNPRWUFOYDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)N4C=CN=C4

Appearance

Solid powder

60628-98-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-biphenylyl-(2-chlorophenyl)-1-imidazolylmethane
Bay h 6020
Bay h-6020
lombazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 13.6 g (0.2 mol) of imidazole in 100 ml of acetonitrile is added dropwise to a suspension of 10.8 g (0.13 mol) of sodium methylate in 200 ml of acetonitrile. The resulting sodium imidazole is filtered off and suspended in 300 ml of acetonitrile, and 31.3 g (0.1 mol) of (2-chlorophenyl)-(biphenyl-4-yl)-chloromethane are added. After heating for 24 hours to 80° C., the mixture is allowed to cool, and is filtered. The filtrate is freed from the solvent by distilling the latter off in vacuo. The oil which remains is dissolved in ethyl acetate and the solution is washed with water, dried over sodium sulfate, filtered and freed from the solvent in vacuo. The oily residue is dissolved in chloroform and chromatographed on a silica gel column. After separating off a chloroform fraction containing a compound of melting point 150° C., the chloroform fraction containing desired end product is obtained. After distilling off the solvent, 10.7 g (31% of theory) of (2-chlorophenyl)imidazol-1-yl-(biphenyl-4-yl)-methane of melting point 90° C. are obtained.
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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